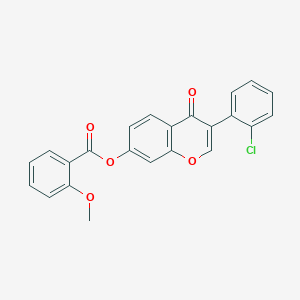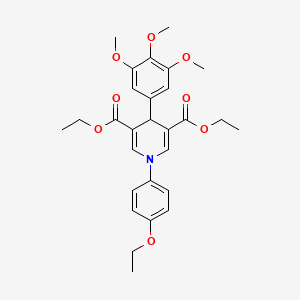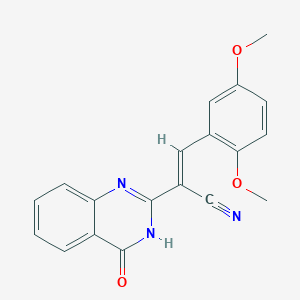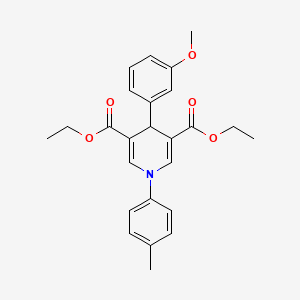![molecular formula C22H23NO4S2 B11650202 (5E)-3-methyl-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650202.png)
(5E)-3-methyl-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of 2-pyrones , which are six-membered cyclic esters with conjugated double bonds. Specifically, it’s a derivative of 2-pyrone.
- The compound’s chemical formula is C29H27BrN2O6 , with an average mass of 579.44 Da .
- Its structure includes a thiazolidin-4-one ring, a benzylidene moiety, and multiple ether linkages. The presence of these functional groups contributes to its interesting properties.
Preparation Methods
- Synthetic Routes : While there isn’t a specific synthetic route mentioned for this exact compound, we can draw insights from related pyrone derivatives. Metal-free and transition metal-catalyzed reactions are commonly employed in the synthesis of pyrones .
- Reaction Conditions : These can vary based on the specific reaction, but common conditions include acidic or basic catalysis, high temperatures, and various solvents.
- Industrial Production : Unfortunately, information on large-scale industrial production methods for this compound is scarce. its synthesis likely involves optimization of existing routes.
Chemical Reactions Analysis
- Reactivity : The compound’s electrophilic centers are at positions C-2, C-4, and C-6 of the 2-pyrone ring, while C-3 and C-5 are vulnerable to nucleophilic attack .
- Common Reagents : Depending on the desired modifications, reagents like acids, bases, oxidants, and reducing agents may be used.
- Major Products : Oxidation, reduction, and substitution reactions can lead to various derivatives. For example, oxidation at C-2 could yield a carboxylic acid derivative.
Scientific Research Applications
- Antimicrobial Properties : Pyrone derivatives exhibit antimicrobial activity, making them valuable in drug development .
- Antitumor Activity : Some pyrone-based compounds have shown promise as antitumor agents.
- Biocompatibility : Their simple structures and bioavailability contribute to their potential applications.
Mechanism of Action
- Unfortunately, specific details about the mechanism of action for this compound are not readily available. Further research would be needed to explore its molecular targets and pathways.
Comparison with Similar Compounds
- Similar Compounds : While direct analogs are scarce, you might explore related pyrone derivatives like (5E)-5-Imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one or (5E)-5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione .
- Uniqueness : Explore how this compound’s structure and functional groups set it apart from other pyrone derivatives.
Properties
Molecular Formula |
C22H23NO4S2 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(5E)-3-methyl-5-[[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23NO4S2/c1-16-7-9-18(10-8-16)26-13-11-25-12-14-27-19-6-4-3-5-17(19)15-20-21(24)23(2)22(28)29-20/h3-10,15H,11-14H2,1-2H3/b20-15+ |
InChI Key |
JOGTZLCBQVBMQX-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2/C=C/3\C(=O)N(C(=S)S3)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-benzimidazol-1-yl)-N'-[(Z)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B11650123.png)
![ethyl 3-amino-1-sulfanylidene-6,7-dihydro-5H-cyclopenta[c]thiopyran-4-carboxylate](/img/structure/B11650136.png)


![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11650145.png)
![11-(3-bromo-4-fluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650146.png)


![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11650164.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11650167.png)

![Ethyl 7-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11650177.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-cyclopropylquinoline-4-carbohydrazide](/img/structure/B11650181.png)
![Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate](/img/structure/B11650189.png)
